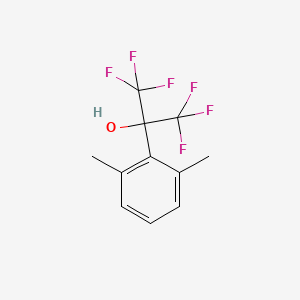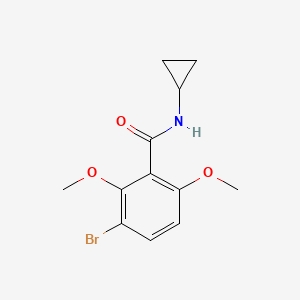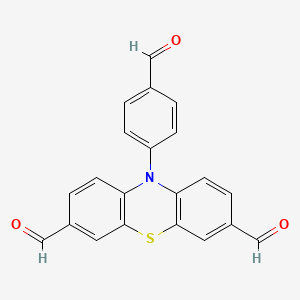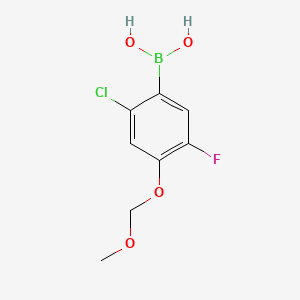
3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of an amino group, a nitro group, and a benzyl group attached to a quinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one typically involves multi-step organic reactions One common method starts with the nitration of aniline derivatives to introduce the nitro group This is followed by a series of condensation reactions to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-nitrobenzophenone
- 2-Amino-2′-chloro-5-nitrobenzophenone
- 2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one is unique due to the presence of the quinoxaline core, which imparts distinct electronic properties and reactivity
Propiedades
Fórmula molecular |
C21H16N4O3 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2-one |
InChI |
InChI=1S/C21H16N4O3/c22-17-11-10-15(25(27)28)12-16(17)20-21(26)24(13-14-6-2-1-3-7-14)19-9-5-4-8-18(19)23-20/h1-12H,13,22H2 |
Clave InChI |
IIQHWNBHBBWOHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


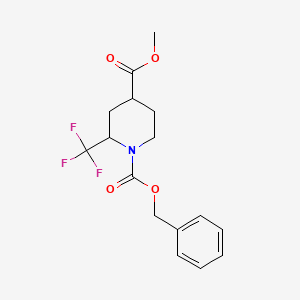
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)
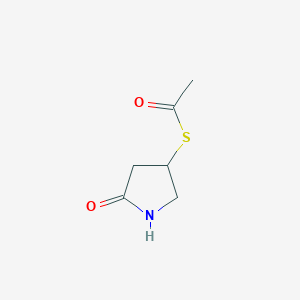
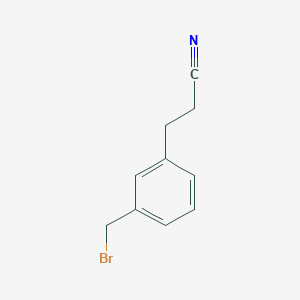
![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
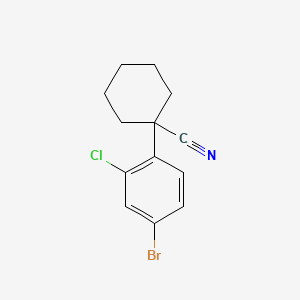
![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)
